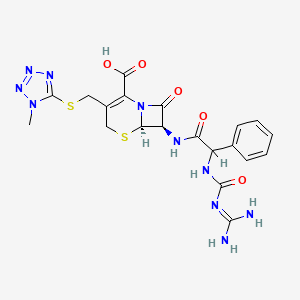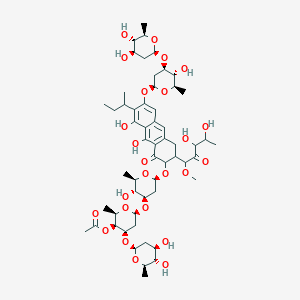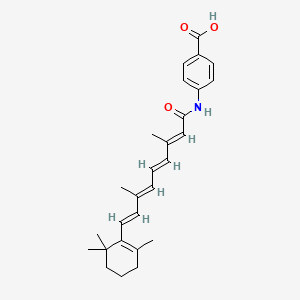
钋
描述
Polonium (Po) is a radioactive, silvery-gray or black metallic element of the oxygen group (Group 16 [VIa] in the periodic table) . It was discovered in 1898 by Pierre and Marie Curie, who were investigating the radioactivity of a certain pitchblende, a uranium ore . Polonium is extremely rare, even in pitchblende: 1,000 tons of the ore must be processed to obtain 40 milligrams of polonium .
Synthesis Analysis
Polonium is produced in milligram amounts in nuclear reactors . In the chemical isolation, pitchblende ore is treated with hydrochloric acid, and the resulting solution is heated with hydrogen sulfide to precipitate polonium monosulfide, PoS . It can also be produced artificially by bombarding bismuth or lead with neutrons or with accelerated charged particles .Molecular Structure Analysis
Polonium is the only element to form into a simple cubic structure, a cube with an atom sitting at each corner . At high temperatures, it undergoes a structural phase transition into a less symmetric trigonal configuration .Chemical Reactions Analysis
Polonium reacts with chlorine, Cl2, bromine, Br2, and iodine, I2, forming the corresponding Po (IV) halides . It also dissolves in concentrated hydrochloric acid, HCl, sulphuric acid, H2SO4, or concentrated nitric acid, HNO3 . When lead-bismuth comes into contact with air, it reacts with water vapor in the air to form radioactive aerosols and hydrides of volatile Po .Physical And Chemical Properties Analysis
Polonium is a radioactive, silvery-gray or black metallic element . It has two modifications, an α- and a β-form, both of which are stable at room temperature and possess metallic characteristics . Its electrical conductivity decreases as the temperature increases .科学研究应用
胶体特性
钋以其多价和两性特性而闻名,通常存在于胶体状态。对钋-210的胶体特性进行的研究揭示了其物理化学行为,这直接关系到其生物活性。这些研究对规划和解释生物学研究至关重要,尤其考虑到以前关于这个主题的文献有限且保密(Morrow et al., 1964)。
结构独特性
钋是唯一具有简单立方晶体结构的元素固体。研究表明,这种结构是由达尔文和质量-速度相对论相互作用导致的。了解这种结构对工程应用至关重要,包括热电发电和静电消除。通过从头算计算阐明这种结构的起源对未来的实验探索和钋的利用至关重要(Feldman, 2007)。
化学和放射毒理学特性
了解钋的化学和放射毒理学特性对于理解其与物质的相互作用、主要来源、用途、物理化学特性和分析方法至关重要。这些知识对评估背景暴露风险以及污染后的生物动力学特别重要。已经进行了全面的综述以详细了解这些方面,增进我们对钋在各种环境中行为的认识(Ansoborlo et al., 2012)。
挥发性和生物挥发化
钋具有形成挥发性烷基衍生物的潜力,类似于其VI族同系物碲,这是一个引人关注的领域。这种特性在其在大气和沿海水域中普遍存在的放射性过剩中显而易见。研究表明,在各种条件下形成了挥发性钋物种,为类似挥发性金属物种在地圈、大气圈和水圈之间循环的自然放射化学示踪剂(Hussain et al., 1995)。
核应用
在曼哈顿计划期间,通过对铋进行中子轰击合成了钋,用于核武器中产生中子的触发器。了解其使用背后的物理学和生产过程为我们提供了有关其在核技术中的作用的历史和技术见解(Reed, 2019)。
分析方法学
对环境材料中的钋-210进行分析对于放射影响评估和作为环境过程示踪剂至关重要。了解分析方法学,包括样品制备和处理,对于准确评估和在各种研究背景中利用钋至关重要(Matthews et al., 2007)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
polonium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Po | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEBHPIOVYHPMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Po] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Po | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064683 | |
| Record name | Polonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.98243 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
All isotopes are radioactive; Resembles tellurium and bismuth chemically; Melting point = 254 degrees C. [Merck Index # 7561] | |
| Record name | Polonium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1727 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Polonium | |
CAS RN |
7440-08-6, 56797-55-8 | |
| Record name | Polonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polonium ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056797558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Polonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POLONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQY03U61EJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(Z)-benzylideneamino]-4-tert-butyl-6-piperazin-1-yl-1,3,5-triazin-2-amine](/img/structure/B1233423.png)









![(1S,5R,6R,8R,10S,13S,16S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B1233441.png)
![thymidine 5'-[3-(4-amino-4,6-dideoxy-D-galactopyranosyl) dihydrogen diphosphate]](/img/structure/B1233442.png)